molecular formula C15H13BrO3 B183121 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde CAS No. 6451-86-1

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Cat. No.: B183121
CAS No.: 6451-86-1
M. Wt: 321.16 g/mol
InChI Key: RUBXMEDWBCBLEZ-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde: is an organic compound with the molecular formula C15H13BrO3 . It is a derivative of benzaldehyde, featuring bromine, methoxy, and benzyloxy substituents on the benzene ring. This compound is of interest in various fields of chemical research and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).

    Benzyloxylation: The benzyloxy group is typically introduced through a Williamson ether synthesis, where benzyl alcohol (C6H5CH2OH) reacts with the appropriate halide in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base.

Major Products Formed

    Oxidation: 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid.

    Reduction: 2-Bromo-4-methoxy-5-(benzyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methoxybenzaldehyde: Lacks the benzyloxy group, making it less bulky and potentially less reactive in certain substitution reactions.

    2-Bromo-5-methoxybenzaldehyde: Similar structure but with different positioning of the methoxy group, which can affect its reactivity and interaction with other molecules.

    4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde: Similar structure but with different positioning of the benzyloxy group, which can influence its chemical properties.

Uniqueness

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde is unique due to the specific arrangement of its substituents, which can confer distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for targeted chemical synthesis and research applications.

Properties

IUPAC Name

2-bromo-4-methoxy-5-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-14-8-13(16)12(9-17)7-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBXMEDWBCBLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447831
Record name 5-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6451-86-1
Record name 5-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Bromo-5-hydroxy-4-methoxybenzaldehyde (25 g, 0.108 mol) and K2CO3 (30 g, 0.216 mol) were added to acetonitrile (250 mL) and flushed with Ar. Benzyl bromide (20 g, 0.12 mol) was added and the mixture was heated under Ar for 20 h at 50° C. After cooling, the mixture was poured into water (200 ml) and extracted with CH2Cl2 (300 mL). The CH2Cl2 was washed with water (3×100 mL), dried and concentrated. Recrystallization with isopropanol: water (3:1) gave 28.8 g (83%) of 2 as a light brown solid. 1H-NMR (400 MHz, CDCl3) dH 3.96 (3H, s, OCH3), 5.16 (2H, s, CH2Ph), 7.07-7.48 (7H, m, ArH+CH2Ph), 10.16 (1H, s, CHO).
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200 mL
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83%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

B2 is benzylated with benzyl bromide and potassium carbonate in DMF to obtain 5-benzyloxy-2-bromo-4-methoxybenzaldehyde (B3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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